Technical Guide: 3-Hydroxyquinoline-8-carboxylic Acid
Technical Guide: 3-Hydroxyquinoline-8-carboxylic Acid
The following is an in-depth technical guide on 3-Hydroxyquinoline-8-carboxylic acid , designed for researchers and drug development professionals.
CAS: 25369-42-0 Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol Primary Application: HIV Integrase Inhibition, Metal Chelation, Fluorescent Probes
Executive Summary
3-Hydroxyquinoline-8-carboxylic acid (3-HQC) represents a specialized scaffold within the quinoline family, distinct from the more common 8-hydroxyquinoline (oxine) derivatives. While 8-hydroxyquinoline is a bidentate chelator involving the N-1 and O-8 atoms, 3-HQC introduces a unique topology: a distal hydroxyl group at position 3 and a carboxyl group at position 8.
This structural arrangement creates a "bifunctional" ligand profile. The 8-carboxyl group, in conjunction with the quinoline nitrogen, forms a stable 5-membered chelate ring with divalent cations (Mg²⁺, Mn²⁺), a mechanism critical for inhibiting metalloenzymes like HIV-1 Integrase . Meanwhile, the 3-hydroxyl group modifies water solubility and hydrogen-bonding potential, influencing pharmacokinetics and active site docking. This guide details the synthesis, physicochemical properties, and biological applications of 3-HQC.
Chemical Identity & Physicochemical Profile[1][2]
The molecule consists of a bicyclic quinoline core substituted with a hydroxyl group on the pyridine ring (C3) and a carboxylic acid on the benzene ring (C8).[1]
Key Properties Table
| Property | Value / Description | Relevance |
| Appearance | Pale yellow to tan solid | Typical of hydroxyquinolines due to conjugation. |
| Solubility | DMSO, Methanol, dilute Alkali | Poor water solubility in neutral form; soluble as a salt. |
| pKa (Acid) | ~4.5 (Carboxyl) | Ionized at physiological pH (COO⁻). |
| pKa (Base) | ~2.0 (Quinoline N) | Less basic than quinoline due to electron-withdrawing COOH. |
| pKa (OH) | ~9.0 - 10.0 | Phenolic/enolic character; H-bond donor. |
| Chelation | N1–COOH (primary) | Forms stable complexes with Mg²⁺, Zn²⁺, Cu²⁺. |
Rational Synthesis Strategies
Direct synthesis of 3-hydroxyquinoline-8-carboxylic acid is challenging due to the disparate positions of the substituents. Standard electrophilic substitution on quinoline typically targets the 5 or 8 positions but rarely introduces a 3-hydroxyl group. Therefore, a de novo ring construction or functional group interconversion strategy is required.
Pathway A: The Modified Friedländer/Condensation Route (Recommended)
This pathway builds the pyridine ring onto a pre-functionalized benzene ring, ensuring correct regiochemistry.
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Starting Material: 2-Amino-3-methylbenzoic acid (or its ester).
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Cyclization: Condensation with hydroxyacetaldehyde (or a surrogate like 1,2-diethoxyethane) under acid catalysis.
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Mechanism:[2] The amino group attacks the aldehyde, followed by cyclization of the ketone onto the aromatic ring (or vice versa depending on the reagent).
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Intermediate:8-Methyl-3-hydroxyquinoline .
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Oxidation: The 8-methyl group is oxidized to the carboxylic acid.
Pathway B: Ring Contraction (Historical Context)
Literature from the late 1960s (e.g., Nakashima & Suzuki, 1969) describes the formation of 3-hydroxyquinoline-8-carboxylic acid during the oxidative ring contraction of quinolines to oxindoles. While less practical for large-scale synthesis, it validates the compound's stability and existence.
Synthesis Workflow Diagram
The following diagram illustrates the logical synthetic progression from a substituted aniline precursor.
Caption: Retrosynthetic pathway converting 2-amino-3-methylbenzoic acid to 3-hydroxyquinoline-8-carboxylic acid via cyclization and subsequent oxidation.
Biological Significance: HIV Integrase Inhibition[8][9]
The primary pharmaceutical interest in quinoline-8-carboxylic acids lies in their ability to inhibit HIV-1 Integrase (IN) .
Mechanism of Action: Two-Metal Chelation
HIV Integrase requires two Magnesium ions (Mg²⁺) in its active site to catalyze the strand transfer of viral DNA into host DNA. Inhibitors must sequester these metal ions to disable the enzyme.
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Pharmacophore: The 8-carboxylic acid and the N-1 nitrogen of the quinoline ring act as a bidentate ligand.
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Binding Geometry: This motif mimics the diketo acid pharmacophore found in FDA-approved drugs like Raltegravir, but with a rigid aromatic scaffold.
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Role of 3-OH: The 3-hydroxyl group is positioned to interact with specific residues (e.g., Tyr143 or Gln148) in the active site loop, potentially stabilizing the inhibitor-enzyme complex or improving solubility.
Signaling & Inhibition Pathway
Caption: Mechanism of HIV-1 Integrase inhibition via Mg2+ chelation by the quinoline-8-carboxylic acid scaffold.[6]
Experimental Protocols
Protocol A: Determination of Metal Binding Affinity (Mg²⁺)
Validates the core pharmacophore activity.
Materials:
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3-Hydroxyquinoline-8-carboxylic acid (10 mM stock in DMSO).
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MgCl₂ (1 M aqueous solution).
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HEPES Buffer (50 mM, pH 7.4).
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UV-Vis Spectrophotometer.
Procedure:
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Baseline Scan: Dilute the compound to 50 µM in HEPES buffer. Record UV-Vis spectrum (200–500 nm).
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Titration: Sequentially add MgCl₂ (0.1 to 10 equivalents).
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Observation: Monitor the bathochromic shift (red shift) of the absorption maximum (λmax). A shift indicates complex formation between the N1/COOH and Mg²⁺.
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Data Analysis: Plot
Absorbance vs. [Mg²⁺] to calculate the dissociation constant ( ).
Protocol B: General Synthesis (Oxidation of 8-Methyl Precursor)
Adapted from standard quinoline oxidation methodologies.
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Dissolution: Dissolve 1.0 eq of 8-methyl-3-hydroxyquinoline in pyridine (solvent/base).
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Oxidant Addition: Add 2.5 eq of Selenium Dioxide (SeO₂) .
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Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting material.
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Workup:
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Filter hot to remove selenium metal.
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Evaporate pyridine under reduced pressure.
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Resuspend residue in water and adjust pH to ~3–4 with 1N HCl to precipitate the carboxylic acid.
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Purification: Recrystallize from ethanol/water.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Use standard PPE (Gloves, Goggles).
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Storage: Store at 2–8°C, protected from light (hydroxyquinolines can be photo-sensitive).
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Reactivity: Incompatible with strong oxidizing agents.
References
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Nakashima, T., & Suzuki, I. (1969). Ring Contraction of 3-Hydroxyquinolines to Oxindoles with Hydrogen Peroxide in Acetic Acid. Chemical & Pharmaceutical Bulletin, 17(11), 2293–2298.
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Liao, C., et al. (2010). Fluoroquinolones: A New Class of HIV-1 Integrase Inhibitors. Current Medicinal Chemistry, 17(17), 1758–1770.
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Polanski, J., et al. (2016). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Journal of Medicinal Chemistry.
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PubChem. (2025). Compound Summary: 3-Hydroxyquinoline-8-carboxylic acid (CAS 25369-42-0). National Library of Medicine.
